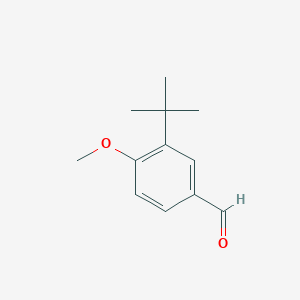

3-Tert-butyl-4-methoxybenzaldehyde

Descripción general

Descripción

3-Tert-butyl-4-methoxybenzaldehyde is a chemical compound with the linear formula C12H16O2 . It is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .

Synthesis Analysis

The synthesis of this compound involves the selective oxidation of the 3-tert-butyl-4-methoxytoluene . This can be achieved by catalytic air oxidation or direct methods . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1 H-pyrazol-5-amine, has also been reported .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H16O2 . It has a molecular weight of 192.26 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis reactions, which involve the selective oxidation of 3-tert-butyl-4-methoxytoluene .Aplicaciones Científicas De Investigación

Electrochemical Studies

3-Tert-butyl-4-methoxybenzaldehyde and related compounds have been studied for their electrochemical properties. An investigation into the electro-methoxylation of 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol using cyclic voltammetry and controlled-potential coulometry revealed insights into methoxylation mechanisms and dimerization reactions of these compounds (Nematollahi & Golabi, 2000).

Synthesis Applications

This compound has been utilized in various synthesis processes. For example, it was involved in a one-pot two-step synthesis of pyrazole derivatives, demonstrating its usefulness in creating valuable N-heterocyclic amines (Becerra, Rojas, & Castillo, 2021). Additionally, it was used in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates through nucleophilic addition to alkyl propiolates (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

Catalysis and Complexation

This compound has been explored in the context of catalysis and complexation. New oxidovanadium(V) complexes involving derivatives of this compound have been synthesized and characterized, providing insights into their structural features and potential applications in catalysis (Back, Kopp, Oliveira, & Piquini, 2012).

Antioxidant Activity

There's research on the synthesis of derivatives of this compound and their evaluation as antioxidants. Such studies contribute to understanding the potential health benefits and applications of these compounds in combating oxidative stress (Rijal, Haryadi, & Anwar, 2022).

Molecular Structure and Luminescence Studies

The molecular structure and luminescent properties of complexes involving this compound have been a subject of study. These investigations provide valuable insights into the properties of these complexes, which can have applications in materials science and photoluminescence (Wong et al., 2004).

Safety and Hazards

While specific safety and hazard information for 3-Tert-butyl-4-methoxybenzaldehyde is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The mode of action of 3-Tert-butyl-4-methoxybenzaldehyde is currently unknown due to the lack of research data . The methoxy and tert-butyl groups could potentially interact with target proteins or enzymes, leading to changes in their function.

Biochemical Pathways

Similar compounds have been synthesized via electrochemical oxidation

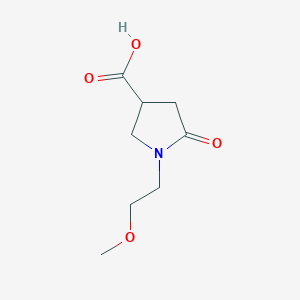

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Tert-butyl-4-methoxybenzaldehyde are not well-documented in the literature. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. For instance, 3-tert-Butyl-4-methoxyphenol, a related compound, has been shown to interact with glutathione S-transferase and epoxide hydrolase in the liver and forestomach tissues of mice .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-tert-butyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDRYKVXOFJZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396253 | |

| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107430-92-2 | |

| Record name | 3-tert-butyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

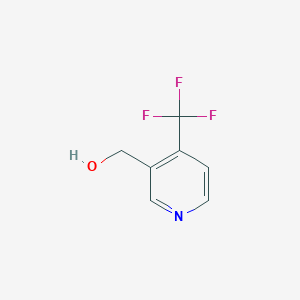

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![6-Azaspiro[4.5]decane](/img/structure/B180396.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)